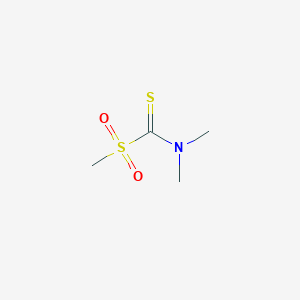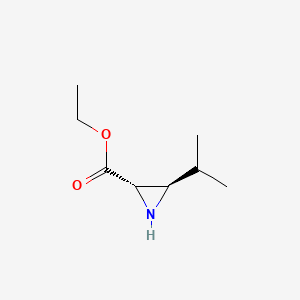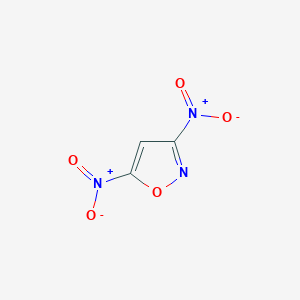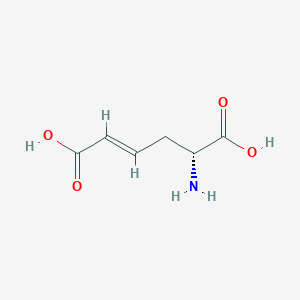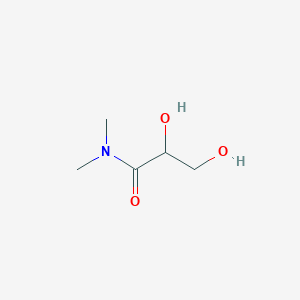
2,3-dihydroxy-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-N,N-dimethylpropanamide is an organic compound with the molecular formula C5H11NO2. It is a colorless liquid with a slight odor, and it is known for its solubility in water and various organic solvents. This compound is used in various fields, including organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dihydroxy-N,N-dimethylpropanamide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylpropanamide with a hydroxylating agent. The reaction typically occurs under mild conditions, with the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxy-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-N,N-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxy-N,N-dimethylpropanamide involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other proteins, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-N,N-dimethylpropanamide: Similar in structure but with a hydroxyl group at a different position.
N,N-Dimethyl-3-hydroxypropanamide: Another structural isomer with similar properties.
N,N-Dimethylhydroxyacetamide: A related compound with a different carbon chain length.
Uniqueness
2,3-Dihydroxy-N,N-dimethylpropanamide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2,3-dihydroxy-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H11NO3/c1-6(2)5(9)4(8)3-7/h4,7-8H,3H2,1-2H3 |
Clave InChI |
HVHUPNWOXYKWCC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
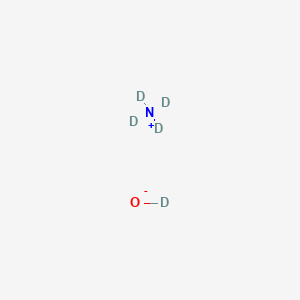
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

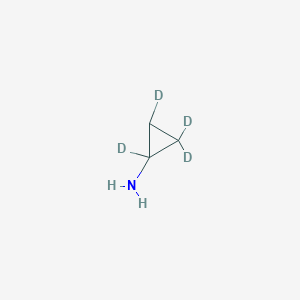
![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)
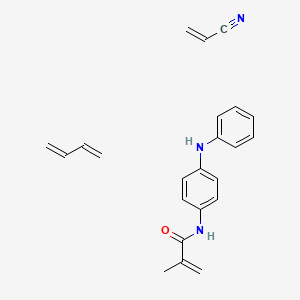
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
